Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl-
Description
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzo[f]quinoline core structure substituted with a 4-methoxyphenyl group at the 3-position and two methyl groups at the 1 and 2 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
CAS No. |
61430-47-5 |
|---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2-dimethylbenzo[f]quinoline |
InChI |
InChI=1S/C22H19NO/c1-14-15(2)22(17-8-11-18(24-3)12-9-17)23-20-13-10-16-6-4-5-7-19(16)21(14)20/h4-13H,1-3H3 |
InChI Key |
PGVIZIDLBKRQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines and quinolines. This cyclization can be catalyzed by transition metals such as platinum chloride or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. The use of microwave irradiation, solvent-free conditions, and eco-friendly catalysts are some of the green chemistry approaches that can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can vary depending on the specific biological target.
Comparison with Similar Compounds
Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- can be compared with other similar compounds such as:
Benzo[h]quinoline: Another quinoline derivative with a different substitution pattern.
Benzo[c]acridine: A compound with a similar core structure but with additional fused rings.
Quinazoline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but different biological activities.
The uniqueness of Benzo[f]quinoline, 3-(4-methoxyphenyl)-1,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
